Intermediate Electrophilicity and Thiazoline Metabolite Formation: Pyridazine vs. Pyrimidine vs. Pyridine Series in Human Liver Microsomes
In a direct head-to-head comparison by Sinha et al. (2014), the pyridazine series (represented by 6-(4-fluorophenyl)pyridazine-3-carbonitrile) exhibited intermediate susceptibility to glutathione (GSH)-mediated thiazoline metabolite formation relative to the pyrimidine and pyridine series. Quantitative relative UV abundance of GSH-derived conjugates in human liver microsomes was 47% for the pyridazine exemplar (compound 2), compared with 78% for the pyrimidine congener (compound 6, 5-(4-fluorophenyl)pyrimidine-2-carbonitrile) and 9% for the pyridine congener (compound 8, 5-(4-fluorophenyl)picolinonitrile) [1]. In a cysteine reactivity kinetics assay at pH 7.4, the half-life of the pyridazine derivative was 11 ± 0.09 min, versus 8 ± 0.38 min for the pyrimidine derivative and >1 h for the pyridine derivative [1]. Computational Fukui function analysis confirmed that the nitrile carbon of pyrimidine compounds was the most electrophilic, followed by pyridazines, then pyridines [1]. The pyridazine scaffold thus offers a balanced electrophilicity — sufficient to engage catalytic cysteine residues in target proteases while producing markedly lower levels of potentially toxic thiazoline metabolites than the more reactive pyrimidine series.
| Evidence Dimension | GSH-derived thiazoline metabolite formation (relative UV abundance) in human liver microsomes |
|---|---|
| Target Compound Data | Pyridazine series (compound 2): 47% relative abundance |
| Comparator Or Baseline | Pyrimidine series (compound 6): 78%; Pyridine series (compound 8): 9% |
| Quantified Difference | Pyridazine produces ~40% less GSH adduct than pyrimidine; ~5.2-fold more than pyridine |
| Conditions | Human liver microsomes (1 mg/mL) supplemented with GSH (3 mM) in sodium phosphate buffer (100 mM, pH 7.4); 60 min at 37 °C |
Why This Matters
When selecting a heterocyclic nitrile scaffold for a cysteine protease inhibitor program, the pyridazine core offers a therapeutically actionable window between potency-required electrophilicity and metabolic bioactivation liability — a balance not achievable with the more reactive pyrimidine or the less reactive pyridine series.
- [1] Sinha, S., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives. Chemical Research in Toxicology, 27(12), 2052–2061. DOI: 10.1021/tx500256j. View Source
